2-Methyl-1,3-benzothiazole-5,6-diamine
Description
2-Methyl-1,3-benzothiazole-5,6-diamine (C₈H₉N₃S, molecular weight 179.2 g/mol) is a benzothiazole derivative featuring a methyl group at position 2 and amine substituents at positions 5 and 6. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. This compound’s unique substitution pattern distinguishes it from simpler benzothiazole analogs, making it a candidate for specialized applications such as chelating agents or dye precursors.
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROFAQJYRDSJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Benzothiazole Synthesis
Benzothiazoles are generally synthesized through various methods, including the condensation of 2-aminothiophenol with acids, reactions involving thiols and oxalyl chloride, and the use of microwave irradiation for efficiency and environmental friendliness. However, specific methods for 2-Methyl-1,3-benzothiazole-5,6-diamine are less documented and require a tailored approach.
Hypothetical Synthesis Approach
A potential synthesis route could involve the following steps:
Starting Materials : Begin with o-phenylenediamine or a related compound that can be modified to include a methyl group and a thiazole ring.
Thiazole Ring Formation : Use sulfur dioxide or a sulfur source to form the thiazole ring, similar to methods described for benzothiadiazoles.
Methylation and Diamination : Introduce a methyl group and additional amine functionality through subsequent reactions, potentially involving alkylating agents and amination steps.
Data and Research Findings
| Compound | Synthesis Method | Yield | Conditions |
|---|---|---|---|
| Benzothiazoles | Condensation with acids | High | Microwave irradiation |
| Benzothiadiazoles | Reaction with SO2 | High | Autoclave, 160-200°C |
While specific data for this compound is limited, related compounds demonstrate the feasibility of efficient synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-benzothiazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1,3-benzothiazole-5,6-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-benzothiazole-5,6-diamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins and enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
a. 2,1,3-Benzothiadiazole (C₆H₄N₂S, MW 136.17 g/mol)
- Structure : A benzene ring fused to a 1,2,5-thiadiazole ring (one sulfur, two nitrogens) .
- Key Differences: The thiadiazole ring in 2,1,3-benzothiadiazole introduces electron-withdrawing properties, making it useful in organic electronics (e.g., as electron acceptors in solar cells). Lacking amine and methyl groups, it exhibits lower molecular weight (136.17 vs.
b. 5,6-Diamino-1,3-benzothiazole (C₇H₆N₃S, MW 156.2 g/mol)
- Applications may diverge; for example, non-methylated diamino derivatives are often used as intermediates in antifungal agents or corrosion inhibitors.
Physicochemical Properties
Notes:
- The methyl group in the target compound lowers water solubility compared to non-methylated analogs.
- 2,1,3-Benzothiadiazole’s lower melting point reflects weaker intermolecular forces due to the absence of polar amine groups.
Biological Activity
Overview
2-Methyl-1,3-benzothiazole-5,6-diamine is a heterocyclic compound belonging to the benzothiazole family, characterized by a unique substitution pattern that imparts distinct chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its diverse biological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a benzene ring fused to a thiazole ring with methyl and diamine substituents at specific positions. This arrangement enhances its potential for various chemical modifications and biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It functions primarily by inhibiting the synthesis of essential bacterial proteins and enzymes. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentration (MIC) values as low as 0.08 μM against Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μM) |
|---|---|
| Mycobacterium tuberculosis | 0.08 |
| Staphylococcus aureus | <0.01 |
| Escherichia coli | 25 |
Anticancer Activity
The compound has shown promising anticancer activity in various studies. For instance, it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways. In vitro studies demonstrated that it significantly inhibited the proliferation of cancer cell lines such as A431 and A549 .
Table 2: Anticancer Effects of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 2 | Induction of apoptosis |
| A549 | 4 | Cell cycle arrest and inhibition of IL-6 production |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Mechanism : The compound inhibits bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
- Anticancer Mechanism : It promotes apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant strains of bacteria. The results indicated that it retained significant activity even against efflux-defective strains of E. coli, suggesting its potential as a lead compound for developing new antibiotics .
- Investigation into Anticancer Properties : Another research effort focused on the compound's ability to inhibit tumor growth in vivo. The findings revealed that treatment with this compound led to a marked reduction in tumor size in mouse models bearing human cancer xenografts .
Comparison with Related Compounds
The biological activity of this compound can be contrasted with other benzothiazole derivatives:
Table 3: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| Benzothiazole derivative A | Moderate | High |
| Benzothiazole derivative B | Low | Moderate |
Q & A
Q. What are the standard synthetic routes for 2-Methyl-1,3-benzothiazole-5,6-diamine, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves refluxing precursor amines (e.g., 3-amino-4-hydroxybenzoate derivatives) with methyl-substituted aryl acids or alkylating agents. For example, describes refluxing with excess aryl acid for 15 hours, followed by cooling and precipitation on ice to isolate intermediates . To optimize yields, parameters like reaction time, temperature, and stoichiometry should be systematically varied. Characterization via -NMR and -NMR (as in ) ensures structural fidelity, while mass spectrometry (MS) confirms molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification, including toxicity and reactivity risks (e.g., and recommend using PPE such as gloves, goggles, and lab coats) . Work in a fume hood to avoid inhalation, and store the compound in a cool, dry environment away from oxidizing agents. Emergency procedures for spills (e.g., neutralization with inert adsorbents) and disposal (via certified hazardous waste services) must align with institutional and federal guidelines .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : -NMR and -NMR are essential for confirming substituent positions and purity (e.g., used these to validate imidazo[4,5-c]pyridine derivatives) . High-resolution MS provides exact mass verification. For advanced structural analysis, X-ray crystallography (using SHELX software, as in ) resolves bond angles and packing motifs .
Advanced Research Questions
Q. How can computational methods enhance the study of this compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess electron distribution and reactivity. employed DFT to analyze crystal packing and intermolecular interactions in benzothiazole derivatives . Molecular docking (e.g., using AutoDock Vina) can simulate binding affinities for biological targets, aiding in structure-activity relationship (SAR) studies .
Q. What strategies resolve discrepancies in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Contradictions in NMR shifts often arise from solvent effects, tautomerism, or impurities. To address this:
- Compare spectra with deuterated solvents (e.g., DMSO-d or CDCl).
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals (as in ) .
- Validate purity via HPLC or TLC before analysis.
Q. How do substituent variations impact the compound’s stability and bioactivity?
- Methodological Answer : Systematic SAR studies (e.g., ’s approach with aryl and alkyl substituents) reveal trends in stability and activity . For example:
- Electron-withdrawing groups (e.g., -CF) may enhance thermal stability but reduce solubility.
- Bulky substituents (e.g., benzyl groups) can sterically hinder degradation pathways.
Accelerated stability testing (under varying pH, temperature, and light exposure) quantifies degradation kinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
